"5-Hydroxy-6-methylpyridine-2-carboxylic acid molecular structure and conformation"
"5-Hydroxy-6-methylpyridine-2-carboxylic acid molecular structure and conformation"
An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Hydroxy-6-methylpyridine-2-carboxylic Acid
Abstract
5-Hydroxy-6-methylpyridine-2-carboxylic acid (CAS: 121447-41-4) is a substituted pyridine derivative that holds significant potential as a heterocyclic building block for drug discovery and materials science. Its utility is intrinsically linked to its three-dimensional structure, electronic properties, and conformational dynamics. This technical guide provides a comprehensive framework for the full structural and conformational characterization of this molecule. Due to the limited availability of primary experimental data in public literature, this document leverages established chemical principles and data from analogous structures to predict its key features. It further serves as an instructional manual, presenting detailed, field-proven protocols for its complete analysis using computational modeling, NMR, FT-IR, Mass Spectrometry, and X-ray crystallography. This guide is intended for researchers, medicinal chemists, and material scientists seeking to understand and utilize this versatile scaffold.
Predicted Molecular Structure and Physicochemical Properties
The foundational step in characterizing any molecule is to establish its primary structure and predict its behavior based on its constituent functional groups. 5-Hydroxy-6-methylpyridine-2-carboxylic acid is a molecule rich in features that dictate its properties.
Core Molecular Identity
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IUPAC Name: 5-Hydroxy-6-methylpyridine-2-carboxylic acid
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Synonym: 6-Methylcitrazinic acid
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Molecular Formula: C₇H₇NO₃
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Molecular Weight: 153.14 g/mol
Key Structural Postulates: Tautomerism and Intramolecular Hydrogen Bonding
The arrangement of the hydroxyl and carboxylic acid groups on the pyridine ring gives rise to two critical structural considerations: pyridone-hydroxypyridine tautomerism and the formation of a strong intramolecular hydrogen bond (IMHB).
Tautomerism: The hydroxyl group at the C5 position can theoretically exist in equilibrium with its keto tautomer, a pyridone form. However, for 5-hydroxypyridines, the aromatic hydroxy form is generally the more stable and predominant tautomer under standard conditions, as it preserves the aromaticity of the pyridine ring. This guide will proceed with the assumption that the hydroxypyridine form is the ground-state structure.
Intramolecular Hydrogen Bond (IMHB): The spatial proximity of the 5-hydroxyl group (proton donor) and the carbonyl oxygen of the 2-carboxylic acid group (proton acceptor) creates an ideal geometry for a strong, six-membered intramolecular hydrogen bond. This non-covalent interaction is predicted to be the single most dominant factor governing the molecule's conformation, locking the carboxylic acid group into a co-planar orientation with the pyridine ring. This type of bonding is well-documented in analogous structures like salicylic acid and significantly influences molecular properties.[4]
Caption: Predicted structure with a strong intramolecular hydrogen bond.
Predicted Physicochemical Properties
Computational models provide valuable initial estimates of a molecule's properties, which are critical for applications in drug development, such as predicting solubility and membrane permeability.
| Property | Predicted Value | Source | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 70.42 Ų | Influences membrane permeability and oral bioavailability. | |
| logP (Octanol-Water Partition Coeff.) | 0.79 | Measures lipophilicity, affecting absorption and distribution. | |
| Hydrogen Bond Donors | 2 | Number of potential H-bond donating groups (-OH, -COOH). | |
| Hydrogen Bond Acceptors | 3 | Number of potential H-bond accepting sites (N, O=C, -OH). | |
| Rotatable Bonds | 1 | The C-C bond to the carboxylic acid; influences conformational flexibility. |
A Guide to Conformational Analysis
The primary axis of conformational flexibility in 5-Hydroxy-6-methylpyridine-2-carboxylic acid is the single bond between the pyridine C2 carbon and the carboxylic acid carbon. The stability of different conformers is dictated by the energy barrier to rotation around this bond.
Hypothesis: The global minimum energy conformation will be the one where the carboxylic acid group is co-planar with the pyridine ring, maximizing the strength of the intramolecular hydrogen bond. Any rotation out of this plane would break this stabilizing interaction, leading to a significant energy penalty.
Protocol 2.1: Computational Workflow for Conformational Analysis
Density Functional Theory (DFT) is the state-of-the-art method for accurately modeling such systems. This protocol outlines a robust workflow for a comprehensive conformational analysis.
Objective: To map the potential energy surface (PES) for rotation around the C2-COOH bond, identify the global minimum energy conformer, and calculate the rotational energy barrier.
Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.[4]
Methodology:
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Step 1: Initial Structure Generation
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Build the 3D structure of 5-Hydroxy-6-methylpyridine-2-carboxylic acid in a molecular editor (e.g., Avogadro, ChemDraw). Ensure the initial geometry places the hydroxyl and carboxylic acid groups in proximity to form the IMHB.
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Step 2: Geometry Optimization
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Rationale: To find the lowest energy structure (the global minimum).
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Perform a full geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with the 6-311+G(d,p) basis set is a widely accepted standard for providing a good balance of accuracy and computational cost for organic molecules.
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Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate conditions in solution (e.g., water or DMSO).
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Step 3: Frequency Calculation
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Rationale: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data and predicted vibrational (IR) frequencies.
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Perform a frequency calculation at the same level of theory. A true minimum will have zero imaginary frequencies.
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Step 4: Potential Energy Surface (PES) Scan
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Rationale: To calculate the energy barrier required to rotate the carboxylic acid group.
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Define the dihedral angle N1-C2-C(carboxyl)-O(carbonyl) as the reaction coordinate.
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Perform a "relaxed scan" calculation. This involves fixing the defined dihedral angle at set intervals (e.g., every 10 degrees from 0° to 360°) while allowing all other geometric parameters to relax (optimize).
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Plot the resulting relative energy (kcal/mol) versus the dihedral angle (degrees) to visualize the rotational barrier. The highest point on this curve represents the transition state for rotation.
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Caption: Workflow for DFT-based conformational analysis.
Recommended Experimental Characterization Protocols
The following protocols provide a framework for the empirical validation of the predicted structural and conformational features.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure in solution and find evidence for the intramolecular hydrogen bond.
Methodology:
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Sample Preparation:
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Weigh approximately 5-10 mg of 5-Hydroxy-6-methylpyridine-2-carboxylic acid.
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Dissolve the sample in ~0.6 mL of a deuterated solvent. Expert Choice: DMSO-d₆ is highly recommended. Its ability to form hydrogen bonds is weaker than water's, which helps to preserve the intramolecular H-bond. Crucially, it allows for the observation of exchangeable protons from the -OH and -COOH groups, which would typically be lost in D₂O.
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Transfer the solution to a standard 5 mm NMR tube.
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Data Acquisition:
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Acquire a ¹H NMR spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to distinguish between CH, CH₂, and CH₃ carbons.
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(Optional but Recommended) Acquire 2D NMR spectra (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.
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Predicted Spectrum & Interpretation:
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¹H NMR (in DMSO-d₆):
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Aromatic Protons (2H): Expect two doublets in the aromatic region (~7.0-8.5 ppm), corresponding to the protons at the C3 and C4 positions.
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Methyl Protons (3H): Expect a singlet around ~2.5 ppm.
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Labile Protons (2H): This is the key diagnostic region. The carboxylic acid proton is expected to be a broad singlet far downfield (>12 ppm). The phenolic hydroxyl proton, due to its involvement in the strong IMHB, is also predicted to be a sharp singlet significantly downfield, potentially >10 ppm. This downfield shift is direct evidence of strong hydrogen bonding.[5]
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¹³C NMR: Expect 7 distinct carbon signals, including the methyl carbon (~20 ppm), four aromatic carbons (~110-160 ppm), the pyridine carbon bearing the hydroxyl group (C5, downfield), and the carboxylic acid carbonyl carbon (>165 ppm).
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Protocol 3.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups and observe the effect of hydrogen bonding on vibrational frequencies.
Methodology:
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Sample Preparation:
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Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry, FT-IR grade KBr. Grind the mixture thoroughly into a fine powder.
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Press the powder into a thin, transparent pellet using a hydraulic press.
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Data Acquisition:
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Acquire a background spectrum of the empty sample chamber.
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Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Predicted Spectrum & Interpretation:
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O-H Stretching Region: The IMHB will have a profound effect here. Instead of a sharp -OH peak around 3300-3500 cm⁻¹, expect a very broad and complex absorption band spanning from ~3200 cm⁻¹ down to ~2500 cm⁻¹, which will overlap with the C-H stretches. This broadness is characteristic of strong hydrogen bonding in carboxylic acids and phenols.
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C=O Stretching: The carbonyl stretch of the carboxylic acid, typically found around 1700-1720 cm⁻¹, is expected to be red-shifted (shifted to lower wavenumber, e.g., ~1660-1680 cm⁻¹) due to the weakening of the C=O bond by the hydrogen bond.
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C=C and C=N Stretching: Expect multiple sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of the aromatic pyridine ring.
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Protocol 3.3: Mass Spectrometry (MS)
Objective: To confirm the molecular weight and investigate fragmentation patterns.
Methodology:
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Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
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Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire spectra in both positive and negative ion modes.
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Predicted Results & Interpretation:
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Molecular Ion:
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In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z 154.0499 (calculated for C₇H₈NO₃⁺).
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In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 152.0353 (calculated for C₇H₆NO₃⁻).
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Key Fragmentation: A characteristic fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid group, particularly after initial decarboxylation.
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Protocol 3.4: Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous, solid-state 3D structure, confirming bond lengths, bond angles, and the intramolecular hydrogen bond.
Methodology:
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Crystal Growth (The Critical Step):
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Rationale: Growing single crystals of sufficient size and quality is essential. This often requires screening multiple solvents and techniques.
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Attempt slow evaporation from various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) or solvent/anti-solvent diffusion methods.
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Data Collection:
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Mount a suitable single crystal on a goniometer head.
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Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion.
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Collect diffraction data using a modern X-ray diffractometer.
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Structure Solution and Refinement:
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Process the diffraction data to obtain a set of structure factors.
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Solve the crystal structure using direct methods or other phasing techniques.
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Refine the structural model against the experimental data.
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Expected Outcome: The resulting crystal structure would provide high-precision coordinates for every atom, offering definitive proof of the planar conformation and precise geometric details (bond length, bond angle) of the intramolecular hydrogen bond.
Conclusion
5-Hydroxy-6-methylpyridine-2-carboxylic acid is a molecule whose structure is dominated by a predicted strong intramolecular hydrogen bond. This interaction dictates a planar conformation and is expected to produce distinct, measurable signatures in its NMR and FT-IR spectra. While published experimental data is scarce, this guide provides a comprehensive theoretical framework and a set of robust, actionable protocols for its complete characterization. By following the computational and experimental workflows detailed herein, researchers can fully elucidate the structural and conformational properties of this compound, enabling its confident application in the design of novel pharmaceuticals and advanced materials.
References
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ChemScene. (n.d.). 5-Hydroxy-6-methylpicolinic acid. Chemikart. Retrieved from [Link]
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Iowa State University Digital Repository. (2022). Intramolecular hydrogen bonding analysis. Retrieved from [Link]
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PubMed Central. (2011). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
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Leah4sci. (2015, November 17). Keto Enol Tautomerism Acid and Base Reaction and Mechanism [Video]. YouTube. [Link]
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Chad's Prep. (2018, September 13). 9.8c Keto Enol Tautomerization [Video]. YouTube. [Link]
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Wyzant. (2024, October 15). Intra and Intermolecular Hydrogen Bonding in Fumaric and Maleic Acid [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2020, March 19). Keto Enol Tautomerization [Video]. YouTube. [Link]
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PubMed Central. (2017). Crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline.... Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Solvent Orange 60. Retrieved from [Link]
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ChemSrc. (n.d.). Cas no 2092554-13-5 (4-bromo-5-hydroxy-6-methylpyridine-2-carboxylic acid). Retrieved from [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). 5-Hydroxy-6-methylpyridine-2-carboxylic acid - CAS:121447-41-4. Retrieved from [Link]
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